molecular formula C15H20N2O5 B1296410 [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid CAS No. 56610-11-8

[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid

Cat. No.: B1296410
CAS No.: 56610-11-8
M. Wt: 308.33 g/mol
InChI Key: DSGKPVVFBQQVSE-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO5/c18-13-8-6-12 (7-9-13)14 (15 (19)20)17-16 (21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2, (H,17,21) (H,19,20)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

It should be stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 26787-76-8 .

Scientific Research Applications

Organic Synthesis and Peptide Modification

Compounds with complex structures like [(2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid are often subjects of interest in organic synthesis, where their reactivity and interaction with other molecules can lead to the development of novel synthetic routes or the improvement of existing ones. For instance, the benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and wide applications in synthesis and as building blocks in organic chemistry, pointing towards the potential utility of similarly structured compounds in facilitating organic reactions and creating new molecular entities (Adamczyk-Woźniak et al., 2009).

Biomedical Research

In biomedical research, compounds containing amino acid derivatives and carboxylic acid functionalities are often studied for their biological activities and potential therapeutic applications. The spin label amino acid TOAC, for example, has been used in peptide studies to analyze backbone dynamics and secondary structure, highlighting the relevance of amino acid derivatives in understanding peptide behavior and designing peptide-based therapeutics (Schreier et al., 2012).

Environmental and Material Sciences

Carboxylic acids and their derivatives play a significant role in environmental sciences, particularly in the study of atmospheric chemistry and corrosion processes. For example, research on the impact of organic acid vapors on the corrosion of copper provides insights into the interaction between carboxylic acids and metal surfaces, which can be relevant for the study of material degradation and protection strategies (Bastidas & La Iglesia, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid can be achieved through a multi-step process that involves the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-Boc-L-lysine", "trifluoroacetic acid (TFA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "diethyl ether", "methanol" ], "Reaction": [ "Protection of L-alanine amine group with benzyl chloroformate in the presence of NaOH", "Coupling of benzyl-protected L-alanine with N-Boc-L-lysine using DCC and NHS", "Deprotection of benzyl group with TFA to obtain the Boc-protected dipeptide", "Coupling of Boc-protected dipeptide with acetic anhydride to obtain the corresponding N-acetyl derivative", "Deprotection of Boc group with HCl to obtain the target compound, [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid" ] }

CAS No.

56610-11-8

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-[[(2S)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O5/c1-2-6-12(14(20)16-9-13(18)19)17-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

DSGKPVVFBQQVSE-LBPRGKRZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

SMILES

CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

56610-11-8

Pictograms

Irritant

sequence

XG

Origin of Product

United States

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